4,6-Dichloro-5-cyclopropylpyrimidine
Description
Properties
CAS No. |
832754-14-0 |
|---|---|
Molecular Formula |
C7H6Cl2N2 |
Molecular Weight |
189.04 g/mol |
IUPAC Name |
4,6-dichloro-5-cyclopropylpyrimidine |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-5(4-1-2-4)7(9)11-3-10-6/h3-4H,1-2H2 |
InChI Key |
QYJUWWNELQCTCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CN=C2Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4,6-Dichloro-5-cyclopropylpyrimidine with key analogs, highlighting substituent differences and their implications:
Physicochemical and Crystallographic Properties
- For example, 4,6-Dichloro-5-methoxypyrimidine exhibits near-planarity (r.m.s. deviation = 0.013 Å) except for the methoxy group, which deviates by 1.082 Å . Cyclopropyl’s rigidity may further distort the pyrimidine ring, affecting packing in crystal lattices.
- Intermolecular Interactions: Short Cl–N contacts (3.094–3.100 Å) in 4,6-Dichloro-5-methoxypyrimidine stabilize its 3D framework . Cyclopropyl’s nonpolar nature may weaken such interactions compared to polar groups like methoxy or nitro.
Preparation Methods
Phosphorus Oxychloride (POCl₃) Mediated Chlorination
The most widely reported method for converting dihydroxypyrimidines to dichloro derivatives involves POCl₃ in the presence of a base. US6255486B1 details the use of POCl₃ with dimethylaniline, achieving >99% conversion of 4,6-dihydroxy-5-fluoropyrimidine to its dichloro analog. For the 5-cyclopropyl variant, similar conditions (POCl₃, 80–120°C, 3–8 hours) are likely effective. However, the electron-donating cyclopropyl group may reduce reactivity, necessitating higher temperatures or prolonged reaction times.
Thionyl Chloride (SOCl₂) in Dichloroethane
CN102936224A reports chlorination using SOCl₂ in dichloroethane with a catalytic amount of DMF. This method avoids phosphorus-based reagents, simplifying waste management. Key parameters include:
-
Molar ratio : 4–6 equivalents of SOCl₂ per hydroxyl group.
-
Temperature : Reflux (80–90°C) for 4–8 hours.
-
Catalyst : 0.1–0.3 equivalents of DMF accelerates the reaction via Vilsmeier-Haack intermediate formation.
Comparative studies indicate POCl³-based methods yield higher purity (≥98%) but require careful handling of phosphoric acid byproducts.
Introducing the cyclopropyl group after chlorination is an underexplored but promising route. For example, 4,6-dichloropyrimidine could undergo Ullmann-type coupling with cyclopropylboronic acid under palladium catalysis. While not explicitly covered in the cited patents, Ambeed.com’s protocol for phosgene-mediated chlorination in chloroform highlights the stability of dichloropyrimidines under harsh conditions. A hypothetical pathway:
-
Suzuki-Miyaura Coupling :
-
Buchwald-Hartwig Amination :
These methods remain theoretical but align with trends in heteroaromatic functionalization.
Industrial-Scale Process Optimization
Q & A
Q. What are the standard synthetic routes for 4,6-Dichloro-5-cyclopropylpyrimidine, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves chlorinating a pyrimidine precursor (e.g., 5-cyclopropylpyrimidine-4,6-diol) using phosphorus oxychloride (POCl₃) under reflux, often with a base like N,N-dimethylaniline to enhance reactivity . Reaction temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. toluene) significantly affect yield and purity. For example, higher temperatures may accelerate chlorination but risk decomposition .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation:
- ¹H NMR : Identifies cyclopropyl protons (δ 0.5–1.5 ppm) and pyrimidine ring protons (δ 8.0–9.0 ppm).
- ¹³C NMR : Confirms chlorine substitution at positions 4 and 6 (deshielded carbons at ~160–170 ppm). High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular weight and spatial arrangement . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. How can researchers mitigate hazards associated with handling this compound?
Safety protocols include:
- Using glove boxes or fume hoods to avoid inhalation/contact.
- Employing chlorine-resistant PPE (e.g., nitrile gloves, lab coats).
- Storing the compound in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?
The cyclopropyl group’s steric bulk can hinder substitution at position 5. To improve regioselectivity:
Q. What strategies resolve contradictions in spectral data for this compound analogs?
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : The pyrimidine ring may exhibit keto-enol tautomerism, altering peak assignments. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize tautomers .
- Residual solvents : Trace DCM or THF in HPLC samples can distort HRMS results. Lyophilization or rigorous drying under vacuum is recommended .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example:
- Electrostatic potential maps reveal electron-deficient carbons at positions 4 and 6, favoring SNAr mechanisms.
- Molecular dynamics (MD) simulations assess steric effects of the cyclopropyl group on reaction pathways .
Q. How can researchers design biological activity assays for this compound-based compounds?
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes).
- Antimicrobial activity : Employ microbroth dilution (MIC/MBC) against Gram-positive/negative strains.
- Cytotoxicity : Screen via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Always include controls (e.g., DMSO vehicle) to isolate compound effects .
Q. What advanced derivatization methods expand the utility of this compound in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
